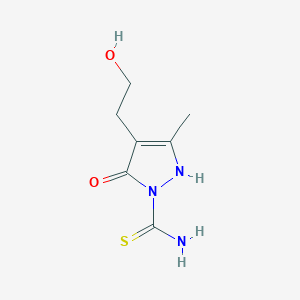
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole carbothioamide derivatives typically involves the condensation of different starting materials such as ketones, aldehydes, or chalcones with thiosemicarbazide in the presence of a base, often under specific conditions like ultrasonic irradiation or heating. For instance, the synthesis of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide derivatives was achieved by condensing ethyl-2-cyano-3,3-bis(methylthio)acrylate with thiosemicarbazide in DMF with a catalytic amount of potassium carbonate . Similarly, other derivatives were synthesized by reacting different chalcones with thiosemicarbazide in an alcoholic basic medium .
Molecular Structure Analysis
The molecular structure of pyrazole carbothioamide derivatives is often confirmed using single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of a pyrazole derivative was determined, revealing an envelope conformation of the pyrazoline ring and various intermolecular hydrogen bonding interactions . The molecular parameters of these compounds are also calculated to confirm their geometry, as seen in the study of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes .
Chemical Reactions Analysis
Pyrazole carbothioamide derivatives can act as chelating agents, forming complexes with various metal ions. The study of metal complexes of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide revealed that the ligand coordinates through hydroxo and thiol groups, except in the case of Cr(III), where it acts as a monodentate through the enolized carbonyl oxygen . The reactivity of these compounds with different nucleophiles to afford 3-substituted derivatives has also been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbothioamide derivatives are characterized using various analytical techniques such as IR, NMR, mass spectrometry, and elemental analysis. These compounds exhibit a range of intermolecular interactions, including hydrogen bonding and weak C-H...π interactions, which contribute to their crystal packing . The thermal decomposition stages of the metal complexes of these derivatives have been studied, providing insights into their stability and decomposition pathways .
Case Studies
Several studies have reported the antimicrobial and antidepressant activities of pyrazole carbothioamide derivatives. For instance, a series of novel derivatives showed significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigates . Another study found that certain derivatives exhibited bactericidal activity against E. coli and Proteus vulgaris . Additionally, derivatives have been evaluated for their antidepressant activity, with one compound showing a reduction in immobility time in animal models, suggesting potential as an antidepressant medication .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Synthesis and Antibacterial Evaluation : Novel derivatives of pyrazole-1-carbothioamide, similar to the specified compound, have been synthesized and shown to possess promising antibacterial activities (Pitucha et al., 2010).
- Antifungal Evaluation : Certain derivatives have demonstrated significant antifungal activity against various fungal pathogens, suggesting their potential in antifungal applications (Gupta & Gupta, 2016).
Anti-corrosive Properties
- Corrosion Inhibition : The compound has shown to be effective in inhibiting corrosion of carbon steel in acid solutions, indicating its potential as an anti-corrosive agent in industrial applications (Deyab et al., 2019).
Neuropharmacological Activities
- Antidepressant Activity : Certain pyrazole-1-carbothioamide derivatives have been evaluated for their antidepressant activity, with some showing promising results in preclinical tests (Mathew et al., 2014).
- Monoamine Oxidase Inhibitory Activities : These derivatives have also been tested for their human monoamine oxidase inhibitory activities, which are relevant in the treatment of various neurological disorders (Şentürk et al., 2012).
Anticancer Potential
- Cytotoxicity and Anticancer Activities : Some pyrazole-1-carbothioamide derivatives have shown cytotoxic effects on cancer cell lines and potential as anticancer agents (Wang et al., 2017).
Other Applications
- Synthesis and Characterization : The compound and its derivatives have been extensively studied for their synthesis methods, structural characterization, and potential applications in various fields, including material sciences (Farmani et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4-5(2-3-11)6(12)10(9-4)7(8)13/h9,11H,2-3H2,1H3,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWENSNGWTOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

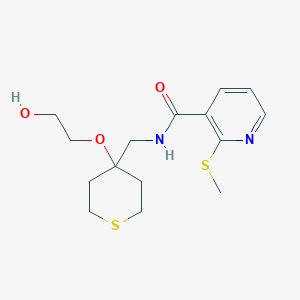
![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)
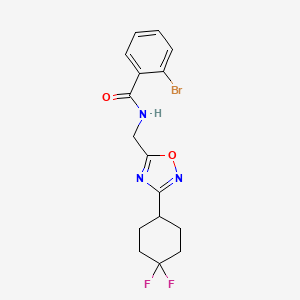
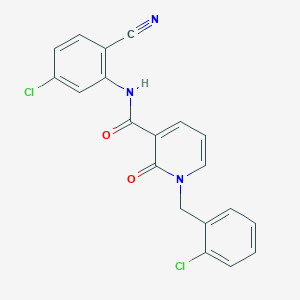
![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)
![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)
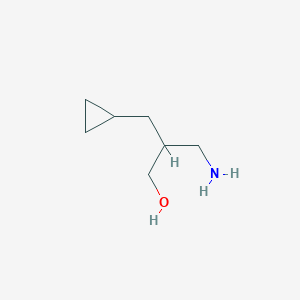
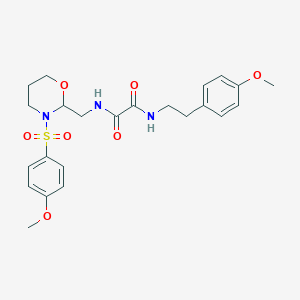
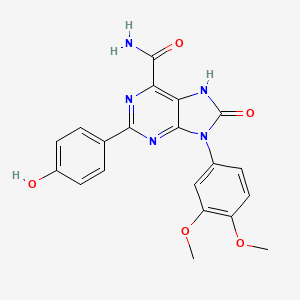
![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)